molecular formula C13H15F2N5O2S B2622594 2-((5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 862781-95-1

2-((5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B2622594
CAS No.: 862781-95-1
M. Wt: 343.35
InChI Key: NNPWRHOLSZFCJU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a difluoromethoxy group, a phenyl group, a triazole ring, and a thioacetohydrazide group . These groups suggest that the compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would likely contribute electron-withdrawing character, while the phenyl ring could participate in π-π stacking interactions. The triazole ring is a heterocycle that can participate in a variety of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethoxy, phenyl, triazole, and thioacetohydrazide groups. Each of these groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase its polarity, potentially affecting its solubility in different solvents .

Properties

IUPAC Name

2-[[5-[2-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N5O2S/c1-2-20-11(18-19-13(20)23-7-10(21)17-16)8-5-3-4-6-9(8)22-12(14)15/h3-6,12H,2,7,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRHOLSZFCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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